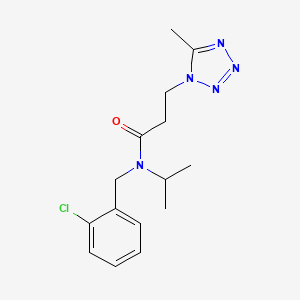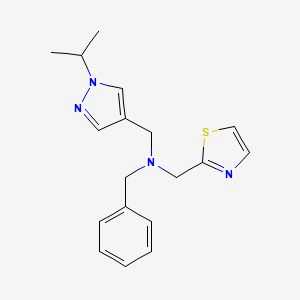![molecular formula C21H22N4O2 B5902335 N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide, commonly known as PBOX-15, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PBOX-15 is a small molecule that has been synthesized using a unique method and has shown promising results in various preclinical studies.
Mecanismo De Acción
PBOX-15 exerts its anticancer activity by targeting the DNA replication process. The compound binds to the DNA and inhibits the activity of DNA polymerase, which is responsible for the replication of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. PBOX-15 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
PBOX-15 has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. PBOX-15 has also been found to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PBOX-15 is its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of PBOX-15. One of the potential applications of the compound is in combination therapy with other anticancer agents. PBOX-15 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction for research is the development of PBOX-15 derivatives with improved solubility and bioavailability. The development of PBOX-15-based nanocarriers is also an area of future research, which can improve the delivery and efficacy of the compound. Overall, PBOX-15 has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer agent.
Métodos De Síntesis
The synthesis of PBOX-15 involves a multi-step process that starts with the reaction of 4-nitrobenzaldehyde with allylamine to form an imine intermediate. The intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to form the final product, PBOX-15. The synthesis method is efficient and yields high purity product.
Aplicaciones Científicas De Investigación
PBOX-15 has been extensively studied for its potential applications in cancer research. The compound has shown promising results in various preclinical studies as a potent anticancer agent. PBOX-15 has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of cancer cells by interfering with the DNA replication process.
Propiedades
IUPAC Name |
N-[4-[[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-prop-2-enylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-13-25(14-17-9-11-19(12-10-17)22-16(2)26)15-20-23-21(24-27-20)18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVYKXIBZKGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN(CC=C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-pyridin-3-ylacetamide](/img/structure/B5902269.png)
![1-(4-methoxybenzyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5902285.png)
![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)
![3-(1-{[1-(3-phenylpropanoyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5902319.png)
![N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5902325.png)
![(4aR*,7aS*)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5902328.png)
![N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)